molecular formula C14H14FN5O2 B2398729 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380172-89-2

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Katalognummer B2398729
CAS-Nummer: 2380172-89-2
Molekulargewicht: 303.297
InChI-Schlüssel: ZACFSKQTWIVATD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as FLAP inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. FLAP inhibitors are a class of compounds that target the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes.

Wirkmechanismus

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors target the 5-lipoxygenase pathway, which is involved in the synthesis of leukotrienes. 5-lipoxygenase catalyzes the conversion of arachidonic acid into leukotriene A4, which is then converted into leukotrienes by the action of other enzymes. This compound is a protein that is involved in the transport of arachidonic acid to 5-lipoxygenase. This compound inhibitors bind to this compound and prevent the transport of arachidonic acid to 5-lipoxygenase, thereby reducing the production of leukotrienes.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to reduce the production of leukotrienes and have potential therapeutic applications in several inflammatory diseases, including asthma, allergic rhinitis, and psoriasis. This compound inhibitors have also been shown to inhibit the growth of several cancer cell lines, suggesting potential applications in cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors is their specificity for the 5-lipoxygenase pathway. This allows for targeted inhibition of leukotriene production without affecting other pathways. However, this compound inhibitors have limitations in terms of their pharmacokinetics and bioavailability. This compound inhibitors have poor solubility and are rapidly metabolized in vivo, which limits their effectiveness as therapeutic agents.

Zukünftige Richtungen

For 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors include the development of more potent and selective inhibitors with improved pharmacokinetics and bioavailability. This compound inhibitors may also have potential applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, the role of this compound inhibitors in cancer therapy requires further investigation, including the identification of biomarkers that can predict response to this compound inhibition.

Synthesemethoden

The synthesis of 4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves several steps. The starting material is 5-fluoro-4-chloropyrimidine, which is reacted with 2-methoxypyridine-4-boronic acid in the presence of a palladium catalyst to yield 5-fluoro-4-(2-methoxypyridin-4-yl)pyrimidine. This intermediate is then reacted with piperazine and 1,1'-carbonyldiimidazole to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

4-(5-Fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one inhibitors have been extensively studied for their potential applications in scientific research. One of the main areas of research is in the field of inflammation. Leukotrienes are inflammatory mediators that play a role in the pathogenesis of several inflammatory diseases, including asthma, allergic rhinitis, and psoriasis. This compound inhibitors have been shown to reduce the production of leukotrienes and have potential therapeutic applications in these diseases.
Another area of research is in the field of cancer. This compound inhibitors have been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. This suggests that this compound inhibitors may have potential applications in cancer therapy.

Eigenschaften

IUPAC Name

4-(5-fluoropyrimidin-4-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2/c1-22-12-6-10(2-3-17-12)20-5-4-19(8-13(20)21)14-11(15)7-16-9-18-14/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACFSKQTWIVATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC=NC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.